molecular formula C17H19N3O7 B11613105 1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11613105
M. Wt: 377.3 g/mol
InChI Key: QBCYTXJGIYVNER-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a nitro group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the introduction of the nitro group, and the attachment of the trimethoxyphenyl group. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trimethoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trimethoxyphenyl group can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione: Unique due to the combination of a nitro group and a trimethoxyphenyl group.

    1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyrimidine: Lacks the dione functionality.

    1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]benzene: Contains a benzene ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O7

Molecular Weight

377.3 g/mol

IUPAC Name

1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H19N3O7/c1-18-11(13(20(23)24)16(21)19(2)17(18)22)8-6-10-7-9-12(25-3)15(27-5)14(10)26-4/h6-9H,1-5H3/b8-6+

InChI Key

QBCYTXJGIYVNER-SOFGYWHQSA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=C(C(=C(C=C2)OC)OC)OC

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.